Clorhidrato de 3-(1H-pirrol-1-il)anilina

Descripción general

Descripción

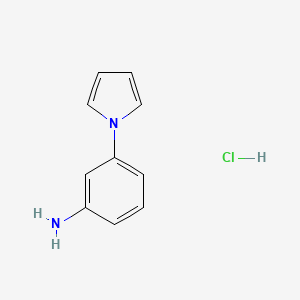

3-(1H-pyrrol-1-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C10H11ClN2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(1H-pyrrol-1-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-pyrrol-1-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalizador para la Polimerización

Los pirroles, que forman parte del compuesto, se utilizan como catalizador en los procesos de polimerización . Esto significa que el "Clorhidrato de 3-(1H-pirrol-1-il)anilina" podría usarse potencialmente para acelerar la velocidad de reacción en la formación de polímeros.

Inhibidor de la Corrosión

Los pirroles también sirven como inhibidores de la corrosión . Por lo tanto, el "this compound" podría usarse para prevenir el deterioro de los materiales, especialmente los metales, por reacciones químicas con su entorno.

Conservante

El compuesto podría utilizarse como conservante , ayudando a prevenir o retardar el deterioro, el daño o la descomposición de una variedad de productos debido a su componente pirrólico.

Disolvente para Resinas y Terpenos

Los pirroles pueden actuar como disolvente para resinas y terpenos . Esto sugiere que el "this compound" podría usarse para disolver estas sustancias, ayudando en varios procesos industriales.

Procesos Metalúrgicos

Los pirroles son funcionales en varios procesos metalúrgicos . Esto implica que el "this compound" podría usarse en la extracción y procesamiento de metales.

Química de la Luminiscencia

Los pirroles desempeñan un papel en la química de la luminiscencia . Esto sugiere que el "this compound" podría usarse en el estudio y aplicación de sustancias que emiten luz.

Análisis Espectroquímico

Los pirroles se utilizan en el análisis espectroquímico , lo que indica que el "this compound" podría utilizarse en la identificación y medición de sustancias basadas en el espectro de la radiación que emiten o absorben.

Catalizador de Complejo de Metal de Transición

Los pirroles pueden actuar como catalizador de complejo de metal de transición para la polimerización uniforme . Esto sugiere que el "this compound" podría usarse para controlar el proceso de polimerización, lo que lleva a polímeros con propiedades uniformes.

Mecanismo De Acción

Mode of Action

The exact mode of action of 3-(1H-pyrrol-1-yl)aniline hydrochloride is currently unknown due to the lack of specific studies on this compound . It’s worth noting that compounds with similar structures have been observed to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .

Análisis Bioquímico

Biochemical Properties

3-(1H-pyrrol-1-yl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The interactions between 3-(1H-pyrrol-1-yl)aniline hydrochloride and biomolecules are crucial for understanding its role in biochemical processes .

Cellular Effects

The effects of 3-(1H-pyrrol-1-yl)aniline hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, 3-(1H-pyrrol-1-yl)aniline hydrochloride can impact cellular metabolism by modulating metabolic pathways and enzyme activities .

Molecular Mechanism

The molecular mechanism of action of 3-(1H-pyrrol-1-yl)aniline hydrochloride involves its interactions with biomolecules at the molecular level. The compound binds to specific proteins or enzymes, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 3-(1H-pyrrol-1-yl)aniline hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1H-pyrrol-1-yl)aniline hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Over time, 3-(1H-pyrrol-1-yl)aniline hydrochloride may undergo chemical changes that affect its activity and function. Long-term studies have shown that the compound can have lasting effects on cellular function, both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of 3-(1H-pyrrol-1-yl)aniline hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of 3-(1H-pyrrol-1-yl)aniline hydrochloride can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

3-(1H-pyrrol-1-yl)aniline hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism. By modulating enzyme activities, 3-(1H-pyrrol-1-yl)aniline hydrochloride can alter the flow of metabolites through different biochemical routes .

Transport and Distribution

The transport and distribution of 3-(1H-pyrrol-1-yl)aniline hydrochloride within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the localization and accumulation of 3-(1H-pyrrol-1-yl)aniline hydrochloride within specific cellular compartments. Understanding these processes is vital for elucidating the compound’s effects on cellular function .

Actividad Biológica

3-(1H-pyrrol-1-yl)aniline hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

3-(1H-pyrrol-1-yl)aniline hydrochloride, also referred to by its chemical formula , features a pyrrole ring attached to an aniline moiety. Its structure is critical for its biological activity, influencing interactions with various biological targets.

The biological activity of 3-(1H-pyrrol-1-yl)aniline hydrochloride can be attributed to its ability to modulate various biochemical pathways. Research indicates that it may interact with:

- Enzymes : It has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation.

- Receptors : The compound may bind to specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including 3-(1H-pyrrol-1-yl)aniline hydrochloride. For instance, derivatives of pyrrole have been shown to inhibit tubulin polymerization, a crucial process in cancer cell division:

| Compound | Activity | Reference |

|---|---|---|

| 3-(1H-pyrrol-1-yl)aniline | Inhibits tubulin polymerization | |

| ARAP Derivatives | Strong inhibition of cancer cell growth | |

| Other Pyrrole Compounds | Modulate Hedgehog signaling pathway |

The compound's ability to inhibit tubulin polymerization suggests it could serve as a lead compound for developing new anticancer agents.

Study on Antimicrobial Activity

A study evaluating the antimicrobial properties of various pyrrole derivatives found that 3-(1H-pyrrol-1-yl)aniline hydrochloride exhibited significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

In Vivo Efficacy

In vivo studies have demonstrated that compounds structurally related to 3-(1H-pyrrol-1-yl)aniline hydrochloride can significantly reduce tumor size in mouse models. This highlights the potential for further development into therapeutic agents for cancer treatment.

Synthesis and Derivatives

The synthesis of 3-(1H-pyrrol-1-yl)aniline hydrochloride typically involves the condensation of pyrrole with an appropriate aniline derivative under acidic conditions. Variations in substituents on the pyrrole or aniline moieties can lead to compounds with enhanced biological activities.

Propiedades

IUPAC Name |

3-pyrrol-1-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;/h1-8H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNKYQVJWBHBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.